1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium
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Overview
Description
1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium is a chemical compound that belongs to the class of piperidinium derivatives. This compound is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a piperidinium ring substituted with a propan-2-yl group. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, isopropyl bromide, and acetic anhydride.
Formation of Intermediate: Piperidine is reacted with isopropyl bromide under basic conditions to form 1-(propan-2-yl)piperidine.
Acetylation: The intermediate 1-(propan-2-yl)piperidine is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Hydroxy)ethyl]-1-(propan-2-yl)piperidin-1-ium: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-[2-(Methoxy)ethyl]-1-(propan-2-yl)piperidin-1-ium: Similar structure but with a methoxy group instead of an acetyloxy group.
Uniqueness
1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61576-56-5 |
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Molecular Formula |
C12H24NO2+ |
Molecular Weight |
214.32 g/mol |
IUPAC Name |
2-(1-propan-2-ylpiperidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H24NO2/c1-11(2)13(7-5-4-6-8-13)9-10-15-12(3)14/h11H,4-10H2,1-3H3/q+1 |
InChI Key |
VNBJPYQMRVLJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1(CCCCC1)CCOC(=O)C |
Origin of Product |
United States |
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